molecular formula C8H8KNO2 B6218289 potassium 2-(pyridin-3-yl)propanoate CAS No. 2742660-88-2

potassium 2-(pyridin-3-yl)propanoate

Cat. No. B6218289
CAS RN: 2742660-88-2
M. Wt: 189.3
InChI Key:
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Description

Potassium 2-(pyridin-3-yl)propanoate, also known as potassium 3-pyridylpropionate, is a biologically active compound with a wide range of scientific applications. It is an organopyridine compound containing a pyridin-3-yl group and a propanoate group attached to a potassium ion. This compound has been used in a variety of scientific studies, and its mechanism of action has been extensively studied.

Scientific Research Applications

Potassium 2-(pyridin-3-yl)propanoate has been used in a variety of scientific studies, including studies of its mechanism of action and its biochemical and physiological effects. It has also been used in studies of its interactions with other compounds and its potential applications in medicine and pharmacy. Additionally, this compound has been used in studies of its potential use as a pesticide.

Mechanism of Action

The mechanism of action of potassium 2-(pyridin-3-yl)propanoate 2-(pyridin-3-yl)propanoate is still being studied. It is believed that this compound acts as an agonist of the G-protein-coupled receptor GPR35. This receptor is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and migration. In addition, this compound has been shown to modulate the activity of various ion channels, including calcium and potassium 2-(pyridin-3-yl)propanoate channels.
Biochemical and Physiological Effects
Potassium 2-(pyridin-3-yl)propanoate has been shown to have several biochemical and physiological effects. It has been shown to modulate the activity of various ion channels, including calcium and potassium 2-(pyridin-3-yl)propanoate channels, and to affect the activity of several G-protein-coupled receptors, including GPR35. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

Potassium 2-(pyridin-3-yl)propanoate has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize, and it is also relatively stable. Additionally, this compound is relatively soluble in aqueous solutions, which makes it easy to work with in laboratory experiments. However, this compound is also relatively toxic, and it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on potassium 2-(pyridin-3-yl)propanoate 2-(pyridin-3-yl)propanoate. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in medicine and pharmacy, as well as its potential use as a pesticide. Finally, further research could be conducted on its interactions with other compounds, as well as its potential toxicity.

Synthesis Methods

Potassium 2-(pyridin-3-yl)propanoate can be synthesized through several different methods. One method involves the reaction of pyridin-3-yl bromide with potassium 2-(pyridin-3-yl)propanoate propanoate in aqueous ethanol. This reaction yields potassium 2-(pyridin-3-yl)propanoate 2-(pyridin-3-yl)propanoate and hydrobromic acid as the by-products. Another method involves the reaction of pyridin-3-yl bromide with potassium 2-(pyridin-3-yl)propanoate carbonate in aqueous ethanol. This reaction yields potassium 2-(pyridin-3-yl)propanoate 2-(pyridin-3-yl)propanoate and hydrobromic acid as the by-products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 2-(pyridin-3-yl)propanoate involves the reaction of pyridine-3-carboxylic acid with 2-bromo-propanoic acid, followed by the addition of potassium hydroxide to form the potassium salt of the product.", "Starting Materials": [ "Pyridine-3-carboxylic acid", "2-bromo-propanoic acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Pyridine-3-carboxylic acid is reacted with 2-bromo-propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 2-(pyridin-3-yl)propanoic acid.", "Step 2: The resulting 2-(pyridin-3-yl)propanoic acid is then treated with potassium hydroxide to form the potassium salt of the product, potassium 2-(pyridin-3-yl)propanoate." ] }

CAS RN

2742660-88-2

Molecular Formula

C8H8KNO2

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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